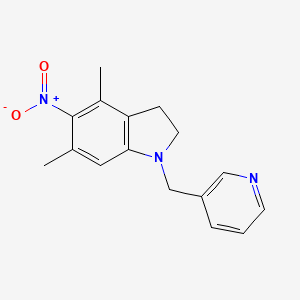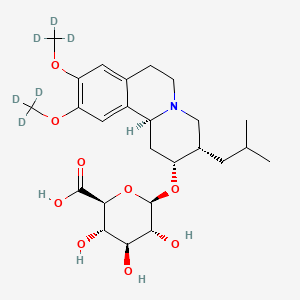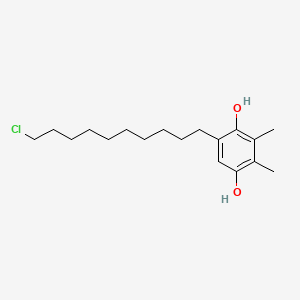
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C18H29ClO2 It is a derivative of benzene, featuring a chlorodecyl side chain and two hydroxyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol typically involves the following steps:
Alkylation: The introduction of the chlorodecyl side chain to the benzene ring can be achieved through a Friedel-Crafts alkylation reaction. This involves reacting 2,3-dimethylbenzene-1,4-diol with 10-chlorodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorodecyl side chain can be reduced to a decyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzoquinone.
Reduction: Formation of 5-(10-Decyl)-2,3-dimethylbenzene-1,4-diol.
Substitution: Formation of 5-(10-Azidodecyl)-2,3-dimethylbenzene-1,4-diol or 5-(10-Thiodecyl)-2,3-dimethylbenzene-1,4-diol.
Applications De Recherche Scientifique
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorodecyl side chain can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial effects or modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobutanol: An alcohol-based preservative with similar antimicrobial properties.
Fumaric acid, 10-chlorodecyl decyl ester: Another compound with a chlorodecyl side chain, used in different applications.
Uniqueness
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H29ClO2 |
|---|---|
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
5-(10-chlorodecyl)-2,3-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13,20-21H,3-12H2,1-2H3 |
Clé InChI |
UWNNIKPVOPZIBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
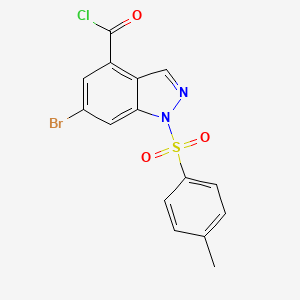
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
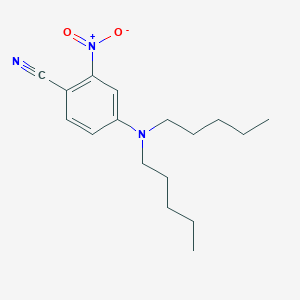
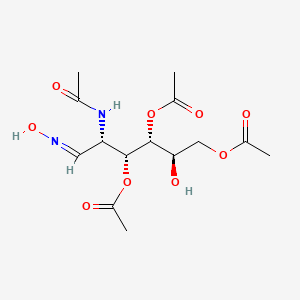
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
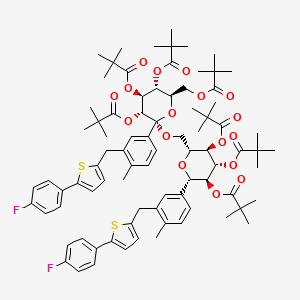
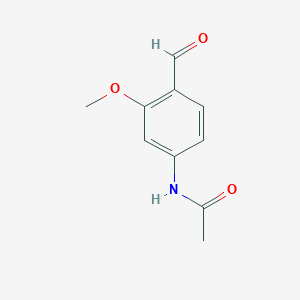
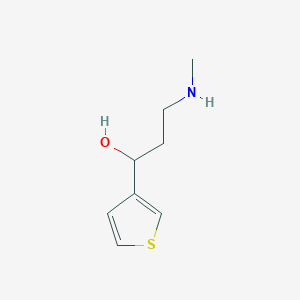
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
